2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a nitrophenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the bromination of naphthalene to form 4-bromonaphthalene. This intermediate is then reacted with ethyl acetate to produce ethyl 2-(4-bromonaphthalen-1-yl)acetate . The ethyl ester is subsequently converted to the corresponding hydrazide through reaction with hydrazine hydrate. Finally, the hydrazide is condensed with 4-nitrobenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds where the bromine atom is replaced by another functional group.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromonaphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromonaphthalen-1-yl)acetic acid: Similar structure but lacks the nitrophenylmethylidene group.
2-[(4-bromonaphthalen-1-yl)oxy]acetohydrazide: Similar structure but with an oxygen atom linking the naphthalene and hydrazide groups.
Uniqueness
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the bromonaphthalene and nitrophenylmethylidene groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H14BrN3O3 |
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Molecular Weight |
412.2 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H14BrN3O3/c20-18-10-7-14(16-3-1-2-4-17(16)18)11-19(24)22-21-12-13-5-8-15(9-6-13)23(25)26/h1-10,12H,11H2,(H,22,24)/b21-12+ |
InChI Key |
HCEQOOGZBZOKBM-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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